molecular formula C10H11ClN2 B14298399 3-Chloro-1-phenyl-1,4,5,6-tetrahydropyridazine CAS No. 112933-58-1

3-Chloro-1-phenyl-1,4,5,6-tetrahydropyridazine

Cat. No.: B14298399
CAS No.: 112933-58-1
M. Wt: 194.66 g/mol
InChI Key: ZRQKNWAUCDFVPV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-phenyl-1,4,5,6-tetrahydropyridazine typically involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This (4 + 2) cycloaddition reaction is carried out under transition-metal-free conditions, making it an economical and practical method . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-phenyl-1,4,5,6-tetrahydropyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydropyridazine derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives, while reduction can produce various tetrahydropyridazine compounds.

Scientific Research Applications

3-Chloro-1-phenyl-1,4,5,6-tetrahydropyridazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-phenyl-1,4,5,6-tetrahydropyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-phenyl-1,4,5,6-tetrahydropyridazine is unique due to its specific substitution pattern and the presence of both a chloro and phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

112933-58-1

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

6-chloro-2-phenyl-4,5-dihydro-3H-pyridazine

InChI

InChI=1S/C10H11ClN2/c11-10-7-4-8-13(12-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

ZRQKNWAUCDFVPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NN(C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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